molecular formula C18H23N3O B2356465 1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1045988-82-6

1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

Cat. No.: B2356465
CAS No.: 1045988-82-6
M. Wt: 297.402
InChI Key: MQQPMVPCMFLVSN-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.402. The purity is usually 95%.
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Biological Activity

1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with the CAS number 1045988-82-6 and a molecular weight of 297.4 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H23N3OC_{18}H_{23}N_{3}O. The structure features a cyclopropyl group, a dimethylphenyl moiety, and a pyrrole-derived substituent, which may contribute to its unique pharmacological properties.

PropertyValue
Common NameThis compound
CAS Number1045988-82-6
Molecular Weight297.4 g/mol
Molecular FormulaC₁₈H₂₃N₃O

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in various biological pathways. The presence of the cyclopropyl and pyrrole groups may enhance binding affinities due to their steric and electronic properties.

Hypothetical Interaction Pathways:

  • Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways.
  • Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs), influencing signal transduction.

Anticancer Properties

Preliminary studies have indicated that compounds with similar structural features exhibit anticancer activities. For instance, derivatives containing urea linkages have shown promise in inhibiting tumor cell proliferation in various cancer lines.

Antimicrobial Activity

Research into related compounds has suggested potential antimicrobial properties. For example, urea derivatives have been studied for their efficacy against bacterial strains and fungi.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antitumor Activity :
    • A study evaluated a series of urea derivatives, including those with cyclopropyl groups, demonstrating significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa) .
  • Antimicrobial Studies :
    • A related compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays .
  • Structure-Activity Relationship Analysis :
    • Research indicated that modifications in the phenyl ring significantly impacted the biological activity, emphasizing the role of steric hindrance and electronic effects in enhancing potency .

Scientific Research Applications

Overview

1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, particularly in cancer treatment, and provides insights into its biological activity, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have demonstrated the potential of urea derivatives, including this compound, to exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A series of urea derivatives were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated significant antiproliferative activity, suggesting that modifications to the urea scaffold can enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The exploration of structural modifications has been pivotal in enhancing the biological activity of urea derivatives. Research has indicated that:

  • Substituent Effects : Variations in the phenyl moiety and the introduction of hydrogen bond donors can significantly influence the compound's potency against cancer cells .

Targeting Kinase Pathways

The inhibition of kinases such as c-Met is crucial for developing targeted cancer therapies. The compound's design aims to interfere with signaling pathways that promote tumorigenesis:

  • Case Studies : In vitro studies have shown that similar compounds can effectively suppress tumor growth by blocking c-Met-mediated pathways .
  • In Vitro Efficacy : A study conducted on various urea derivatives demonstrated that modifications in structure led to enhanced anticancer properties. The derivatives were screened against multiple cancer cell lines, revealing promising candidates for further development .
  • Kinase Inhibition : Research indicated that compounds with structural similarities to this compound effectively inhibited c-Met kinase activity, leading to reduced cell proliferation in vitro .

Properties

IUPAC Name

1-cyclopropyl-3-(3,4-dimethylphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-6-7-15(11-14(13)2)19-18(22)21(16-8-9-16)12-17-5-4-10-20(17)3/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPMVPCMFLVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CN2C)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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